Diethylene glycol diglycidyl ether

Description

Contextualization within Reactive Glycidyl (B131873) Ether Systems

Reactive diluents are crucial components in many epoxy formulations, utilized to reduce the viscosity of the resin system without significantly compromising the cured material's physical properties. evonik.com Glycidyl ethers, a prominent class of reactive diluents, are characterized by the presence of one or more epoxide rings. sacheminc.com These reactive sites enable them to participate in the cross-linking reaction of the epoxy resin during the curing process. nagase.com

Unlike non-reactive diluents, which can migrate out of the cured matrix and negatively impact performance, reactive diluents like DGE become a permanent part of the polymer network. google.com The family of glycidyl ethers is diverse, encompassing monofunctional, difunctional, and multifunctional compounds. evonik.com Monofunctional glycidyl ethers, such as butyl glycidyl ether, are effective at reducing viscosity but can act as chain terminators, potentially lowering the cross-link density. evonik.comsacheminc.com

Difunctional glycidyl ethers, the category to which DGE belongs, offer a balance between viscosity reduction and maintaining a high degree of cross-linking. wikipedia.orgnagase.com Other examples of difunctional glycidyl ethers include ethylene (B1197577) glycol diglycidyl ether and poly(propylene glycol) diglycidyl ether. nagase.comwikipedia.org The choice of a specific glycidyl ether depends on the desired properties of the final product, such as flexibility, chemical resistance, and mechanical strength. polysciences.comgantrade.com The flexible ether linkage in the backbone of DGE imparts a degree of flexibility to the cured epoxy, a desirable characteristic in applications requiring enhanced impact resistance and adhesion. wikipedia.orgwikipedia.org

Historical Trajectories and Evolution of Research Focus

The synthesis and application of glycidyl ethers are closely tied to the development of epoxy resins, which gained commercial prominence in the mid-20th century. The initial focus of research was on synthesizing various glycidyl ethers and understanding their basic reactions with curing agents. Early work established the fundamental chemistry of the ring-opening reactions of the epoxide group with nucleophiles like amines and acids. researchgate.net

Over time, research has evolved to explore the nuanced effects of different glycidyl ethers on the performance of epoxy systems. For instance, studies have investigated how the molecular structure of the diluent, such as the length and flexibility of the backbone, influences the mechanical and thermal properties of the cured resin. wikipedia.orgwikipedia.org More recent research has delved into the cure kinetics of epoxy systems containing DGE and other reactive diluents, using techniques like differential scanning calorimetry (DSC) to model and optimize curing processes. rdd.edu.iqresearchgate.netmdpi.com

The growing emphasis on sustainability and biocompatibility has also shaped the research landscape. There is increasing interest in developing bio-based glycidyl ethers and exploring the use of compounds like DGE in biomedical applications, such as in the formulation of hydrogels and biocompatible composites. smolecule.compolysciences.com For example, ethylene glycol diglycidyl ether, a related compound, has been studied as a cross-linking agent for biopolymers like gelatin and polysaccharides. researchgate.netresearchgate.net

Fundamental Chemical Structure and Reactivity Rationale

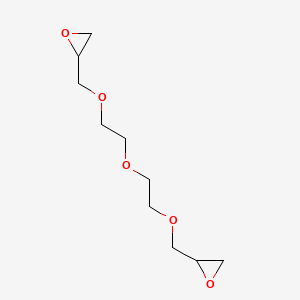

The chemical formula of diethylene glycol diglycidyl ether is C₁₀H₁₈O₅. wikipedia.org Its structure consists of a central diethylene glycol chain flanked by two glycidyl ether groups. nih.gov The key to DGE's functionality lies in the two terminal epoxide rings (also known as oxirane rings). wikipedia.org

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane |

| CAS Number | 4206-61-5 |

| Molecular Formula | C₁₀H₁₈O₅ |

Data sourced from PubChem Compound Summary. nih.gov

The reactivity of DGE is dictated by the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. researchgate.net In the context of epoxy chemistry, the primary nucleophiles are the functional groups of the curing agent, which are typically amines or anhydrides. rdd.edu.iq

The reaction mechanism involves the nucleophile attacking one of the carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and relieving the ring strain. This process results in the formation of a stable covalent bond and a new hydroxyl group. Since DGE possesses two epoxide groups, it can react with two separate functional groups of the curing agent, effectively acting as a cross-linker and becoming an integral part of the three-dimensional polymer network. nagase.com The ether linkages within the DGE molecule provide rotational freedom, which translates to increased flexibility in the resulting cured polymer. wikipedia.orgwikipedia.org

Table 2: Key Physical Properties of this compound

| Property | Value |

|---|---|

| Density | 1.14 g/mL at 25 °C |

| Refractive Index | n20/D 1.47 |

Data sourced from Suzhou Senfeida Chemical Co., Ltd. sfdchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1(3-12-5-9-7-14-9)11-2-4-13-6-10-8-15-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFYJVFBMNOLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35004-91-2 | |

| Record name | Oxirane, 2,2′-[oxybis(2,1-ethanediyloxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35004-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70960086 | |

| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

LIQUID. | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.5 | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

4206-61-5, 39443-66-8 | |

| Record name | Diethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(chloromethyl)-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(ethyleneoxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-(chloromethyl)-, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5YP0O31R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Process Engineering

Established Reaction Pathways for Diethylene Glycol Diglycidyl Ether Synthesis

The most prevalent method for synthesizing this compound involves the reaction of diethylene glycol with epichlorohydrin (B41342). This process can be broadly categorized into two key stages: etherification to form a halohydrin intermediate, followed by dehydrochlorination to yield the final diglycidyl ether.

Epichlorohydrin-Based Etherification and Dehydrochlorination Protocols

The traditional and widely adopted route to DEGDGE begins with the reaction between diethylene glycol and epichlorohydrin. wikipedia.orgguidechem.com This reaction is typically conducted in the presence of a catalyst and is followed by a ring-closing step facilitated by an alkali.

Lewis acid catalysts play a crucial role in the initial etherification step. wikipedia.orgnih.gov They facilitate the reaction between the hydroxyl groups of diethylene glycol and the epoxide ring of epichlorohydrin. guidechem.com Commonly used Lewis acids include boron trifluoride and its complexes, such as boron trifluoride etherate. guidechem.comresearchgate.net The catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the alcohol. The amount of catalyst used is a critical parameter, as it influences the reaction rate and the formation of by-products. researchgate.net For instance, studies have explored the use of lanthanide triflates as effective Lewis acid catalysts in similar glycidylation reactions.

The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring in epichlorohydrin. This polarization of the C-O bond enhances the electrophilicity of the carbon atoms in the ring, thereby promoting the attack by the hydroxyl groups of diethylene glycol.

The reaction between diethylene glycol and epichlorohydrin, catalyzed by a Lewis acid, proceeds through the formation of a halohydrin intermediate. wikipedia.org Specifically, the nucleophilic oxygen of a hydroxyl group on diethylene glycol attacks one of the carbon atoms of the activated epoxide ring in epichlorohydrin. This attack follows an SN2-type mechanism, leading to the opening of the epoxide ring.

The regioselectivity of this ring-opening is an important consideration. The attack can, in principle, occur at either the primary or secondary carbon of the epoxide. However, under acidic or Lewis acidic conditions, the attack preferentially occurs at the more substituted carbon atom, leading to the formation of a secondary alcohol. This results in the formation of a chlorohydrin ether intermediate, specifically 1-chloro-3-(2-(2-hydroxyethoxy)ethoxy)propan-2-ol and 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-chloropropan-2-ol). The formation of this intermediate is a key step that sets the stage for the subsequent ring-closing reaction. masterorganicchemistry.comlibretexts.org

The final step in the synthesis is the dehydrochlorination of the halohydrin intermediate to form the epoxide rings of this compound. wikipedia.org This is typically achieved by treating the reaction mixture with a strong base, such as sodium hydroxide (B78521). wikipedia.orgresearchgate.net The hydroxide ion acts as a base, abstracting the proton from the newly formed secondary hydroxyl group of the halohydrin intermediate. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis, where the alkoxide ion displaces the adjacent chloride ion, forming the new epoxide ring. acs.org

This ring-closing step must be carefully controlled to minimize the formation of by-products. The primary by-products are sodium chloride and water. wikipedia.org However, side reactions can also occur, such as the hydrolysis of the epoxide rings in the presence of excess water and base, leading to the formation of glycols. Incomplete reaction can result in the presence of residual chlorohydrin species in the final product. The presence of excess alkali can also promote the polymerization of the glycidyl (B131873) ether. Therefore, the stoichiometry of the base, reaction temperature, and reaction time are critical parameters to control for maximizing the yield and purity of the desired this compound. researchgate.net

Alternative Synthetic Approaches and Emerging Techniques

While the epichlorohydrin-based method is dominant, research into alternative synthetic routes is ongoing, driven by the desire for greener and more efficient processes. One such approach involves phase-transfer catalysis. chemicalbook.com This method can improve the reaction between the water-soluble diethylene glycol and the water-insoluble epichlorohydrin, often using a quaternary ammonium (B1175870) salt as the phase-transfer catalyst. This can lead to milder reaction conditions and potentially higher yields. chemicalbook.com

Another emerging area is the exploration of solvent-free synthesis methods. chalmers.se These approaches aim to reduce the environmental impact associated with the use of organic solvents. For example, the reaction can be carried out using a solid base and a phase-transfer catalyst in the absence of a solvent. chalmers.se

Furthermore, alternative starting materials are being investigated. For instance, the synthesis of diethylene glycol divinyl ether has been reported, which could potentially be a precursor for further modifications. chemicalbook.com Research into the use of different catalysts, such as heteropoly acids, has also shown promise in related etherification reactions. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Optimizing the reaction parameters is crucial for maximizing the yield of this compound and ensuring the economic viability of the process. Key parameters that are often studied and optimized include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. researchgate.netgoogle.com

| Parameter | Typical Range | Effect on Reaction |

| Molar Ratio (Epichlorohydrin:Diethylene Glycol) | 2:1 to 10:1 | A higher excess of epichlorohydrin can drive the reaction towards the formation of the diglycidyl ether and minimize the formation of monoglycidyl ether and other oligomers. One study found a moral ratio of 2.4:1 of epichlorohydrin to ethylene (B1197577) glycol to be preferable. researchgate.net |

| Catalyst Concentration | 0.1 to 5 wt% | The concentration of the Lewis acid catalyst affects the reaction rate. An optimal concentration exists where the reaction proceeds efficiently without promoting side reactions. For example, a catalyst mass fraction of 0.40% was found to be preferable in one synthesis. researchgate.net |

| Reaction Temperature | 25°C to 80°C | The temperature influences both the rate of the etherification and the subsequent dehydrochlorination. Higher temperatures can accelerate the reaction but may also lead to increased by-product formation. A ring-closing reaction temperature of 30°C has been reported as optimal. researchgate.net |

| Alkali Stoichiometry | Stoichiometric to slight excess | A sufficient amount of alkali is required for complete dehydrochlorination. However, a large excess can lead to hydrolysis of the epoxide rings. A moral ratio of 2.2:1 of sodium hydroxide to ethylene glycol has been used. researchgate.net |

Detailed research findings have shown that a two-step addition of epichlorohydrin can improve the yield of the desired diglycidyl ether. google.com In this process, a substoichiometric amount of epichlorohydrin is first reacted with diethylene glycol, and after removing the unreacted diol, a second portion of epichlorohydrin is added to complete the reaction. google.com This strategy helps to minimize the formation of higher molecular weight oligomers.

Furthermore, the choice of the alkali and the method of its addition are important. Using a concentrated aqueous solution of sodium hydroxide is common, and the addition rate is often controlled to manage the exothermic nature of the reaction. google.com The use of phase-transfer catalysts in conjunction with solid alkali has also been shown to be an effective method for yield enhancement. chemicalbook.com

Impact of Catalyst Concentration and Type

The synthesis of glycidyl ethers, including DEGDGE, is significantly influenced by the choice and concentration of catalysts. The first step, the addition of epichlorohydrin to diethylene glycol, is typically catalyzed by a Lewis acid. wikipedia.org

Catalyst Type:

Lewis Acids: A variety of Lewis acids can be employed, such as tin tetrachloride (SnCl₄), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). google.com Research has shown that catalysts derived from divalent tin halides can lead to a more selective reaction, resulting in glycidyl ethers with lower chlorine content and higher epoxy values compared to those produced using boron trifluoride or tin tetrachloride. google.com For the synthesis of the related ethylene glycol diglycidyl ether, boron trifluoride ether complex is an effective catalyst. researchgate.net

Phase-Transfer Catalysts (PTC): Phase-transfer catalysis presents an alternative route. In the synthesis of similar glycol ethers, catalysts like tetrabutylammonium (B224687) chloride have been used under phase-transfer conditions, facilitating the reaction between the glycol and epichlorohydrin. chemicalbook.com This method can also be applied in solvent-free conditions, enhancing the green profile of the synthesis. chalmers.se

Catalyst Concentration: The concentration of the catalyst is a critical parameter that affects reaction rates and selectivity. For instance, in the synthesis of ethylene glycol diglycidyl ether, a catalyst mass fraction of 0.40% (boron trifluoride ether complex) was found to be optimal. researchgate.net Insufficient catalyst can lead to slow and incomplete reactions, while excessive amounts may promote side reactions, such as the polymerization of epichlorohydrin, leading to impurities and reduced yield.

Table 1: Comparison of Catalyst Systems in Glycidyl Ether Synthesis

| Catalyst Type | Specific Example | Reactants | Key Findings | Reference |

|---|---|---|---|---|

| Lewis Acid | Divalent Tin Halides | Aliphatic Alcohols, Epichlorohydrin | More selective reaction, lower chlorine content compared to BF₃ or SnCl₄. | google.com |

| Lewis Acid | Boron Trifluoride Ether Complex | Ethylene Glycol, Epichlorohydrin | Optimal catalyst mass fraction identified as 0.40%. | researchgate.net |

| Phase-Transfer Catalyst | Tetrabutylammonium Chloride | Glycols, Epichlorohydrin | Enables reaction under phase-transfer conditions, including solvent-free systems. | chemicalbook.comchalmers.se |

Stoichiometric Ratios of Reactants

The molar ratio of reactants—diethylene glycol, epichlorohydrin, and a base (typically an alkali metal hydroxide like sodium hydroxide for the dehydrohalogenation step)—is crucial for maximizing the yield of the desired diglycidyl ether and minimizing byproducts.

An excess of epichlorohydrin is generally used to ensure complete conversion of the diethylene glycol and to favor the formation of the diglycidyl ether over the monoglycidyl ether. However, a very large excess increases raw material costs and can complicate purification. Studies on the synthesis of similar glycol ethers provide insights into effective ratios:

For ethylene glycol diglycidyl ether, a molar ratio of 2.4:1 of epichlorohydrin to ethylene glycol was found to be preferable. researchgate.net

In another synthesis of a generic glycol diglycidyl ether, a ratio of 6 moles of epichlorohydrin per mole of glycol was used. chemicalbook.com

For the dehydrohalogenation step, where the intermediate halohydrin is converted to the final epoxy, the amount of alkali metal hydroxide is key.

Theoretically, two moles of base are required per mole of diethylene glycol to neutralize the two moles of hydrogen chloride generated.

In practice, the amount can range from 0.80 to 1.30 moles of alkali metal hydroxide per hydroxyl group of the starting alcohol. google.com

One specific synthesis of ethylene glycol diglycidyl ether used a molar ratio of 2.2:1 of sodium hydroxide to ethylene glycol. researchgate.net

Table 2: Investigated Stoichiometric Ratios in Glycidyl Ether Synthesis

| Reactant System | Molar Ratio (Epichlorohydrin:Glycol) | Molar Ratio (Base:Glycol) | Outcome | Reference |

|---|---|---|---|---|

| Ethylene Glycol Diglycidyl Ether | 2.4 : 1 | 2.2 : 1 | Favorable conditions for synthesis. | researchgate.net |

| Generic Glycol Diglycidyl Ether | 6 : 1 | 6 : 1 | Effective for phase-transfer catalysis. | chemicalbook.com |

| General Aliphatic Glycidyl Ether | >1 : 1 | 1.6 : 1 to 2.6 : 1 | An excess of epichlorohydrin is common; base ratio is critical for dehydrohalogenation. | google.com |

Temperature Regulation and Exothermicity Control

The reaction between diethylene glycol and epichlorohydrin is highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of unwanted byproducts. wikipedia.org

The synthesis is typically conducted in two distinct temperature stages:

Addition Reaction (Formation of Halohydrin): This initial step is often performed at elevated temperatures to ensure a reasonable reaction rate. For similar processes, temperatures around 130°C have been reported. google.com To manage the exotherm, epichlorohydrin is added slowly or "streamed" into the reactor containing the diethylene glycol and catalyst. wikipedia.org This controlled addition allows the heat generated to be dissipated effectively.

Dehydrohalogenation (Ring Closure): The ring-closing step using an alkali metal hydroxide is generally carried out at lower temperatures. A temperature range of 30°C to 60°C is preferred for this step. google.com In the synthesis of ethylene glycol diglycidyl ether, specific temperatures of 30°C and 40°C have been documented for the ring closure. researchgate.netchemicalbook.com Maintaining a lower temperature during this phase is critical to minimize hydrolysis of the newly formed epoxy groups, which would reduce the final product's epoxy value.

Failure to control temperature can lead to polymerization of the epichlorohydrin and other side reactions, significantly lowering the yield and purity of the this compound.

Solvent Effects and Reaction Medium Selection

The choice of solvent or reaction medium can impact reaction kinetics, product purity, and process sustainability. While some processes use solvents, there is a trend towards solvent-free synthesis.

Solvent-Based Processes: Dichloromethane has been used as a solvent, particularly during the work-up phase to wash the product and separate it from solid byproducts like sodium chloride. chemicalbook.com However, the use of chlorinated solvents is becoming less favorable due to environmental and health concerns.

Solvent-Free Synthesis: A significant advancement is the development of solvent-free synthesis methods for glycidyl ethers. chalmers.se These processes often utilize a phase-transfer catalyst and a solid base. The absence of a solvent simplifies product separation, reduces waste, and lowers costs associated with solvent purchase and disposal. chalmers.se This approach is a key aspect of green process engineering.

Alternative "Green" Solvents: Should a solvent be necessary, green chemistry principles advocate for the use of less hazardous alternatives. Water, ionic liquids (ILs), and polyethylene (B3416737) glycols (PEGs) are considered greener options than traditional volatile organic compounds. nih.gov Diethylene glycol itself, one of the reactants, can sometimes act as the reaction medium, especially in processes with high reactant concentrations. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. peptide.com Several of the 12 principles of green chemistry are directly applicable to improving DEGDGE production.

Waste Prevention (Principle 1): Traditional methods generate salt (sodium chloride) and water as byproducts. wikipedia.org Optimizing stoichiometric ratios and catalyst efficiency helps minimize unreacted starting materials and side-product formation, thereby reducing waste.

Atom Economy (Principle 2): The ideal reaction would incorporate all atoms from the reactants into the final product. While the formation of salt is inherent to the epichlorohydrin route, improving reaction selectivity maximizes the incorporation of atoms from the diethylene glycol and epichlorohydrin into the desired product.

Use of Catalysis (Principle 9): The use of highly efficient and selective catalysts, such as the divalent tin halides or phase-transfer catalysts, is a core green principle. google.com Catalysts reduce the energy requirements of the reaction and can steer the reaction towards the desired product, minimizing waste. nih.gov

Safer Solvents and Auxiliaries (Principle 5): The most significant green improvement in this area is the move towards solvent-free synthesis. chalmers.se By eliminating the need for hazardous organic solvents like dichloromethane, the process becomes inherently safer and more environmentally benign. nih.gov

Design for Energy Efficiency (Principle 6): Controlling the exothermicity of the reaction not only ensures safety but also relates to energy efficiency. wikipedia.org Developing catalysts that allow the reaction to proceed at lower temperatures would further reduce energy consumption.

By focusing on these principles, the synthesis of this compound can be made more sustainable, safer, and economically competitive.

Polymerization Kinetics and Network Formation Mechanics

Ring-Opening Polymerization Mechanisms of Diethylene Glycol Diglycidyl Ether

The primary mechanism for the curing of DEGDGE is ring-opening polymerization, where the strained three-membered epoxy rings (oxirane) are opened by reaction with various chemical species. smolecule.comcnrs.fr This process leads to the formation of a highly crosslinked polymer network. The enhanced reactivity of the epoxy group, primarily due to ring strain, makes it susceptible to attack by nucleophiles and allows for polymerization to occur. cnrs.fr

The curing of DEGDGE is typically initiated by the addition of a hardening agent, which contains active hydrogen atoms that can act as nucleophiles. These nucleophiles attack one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a new chemical bond. This process continues, building up the polymer network.

Amines are common hardening agents for epoxy resins like DEGDGE. mdpi.comresearchgate.net The reaction proceeds through a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the epoxy ring. This reaction can be broken down into two main stages:

Primary Amine-Epoxy Reaction: The reaction begins with the primary amine group (-NH2) reacting with an epoxy group. This initial reaction forms a secondary amine (-NH-) and a hydroxyl group (-OH). mdpi.com This step leads to linear chain extension and branching. kpi.ua

Secondary Amine-Epoxy Reaction: The newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine (-N<) and another hydroxyl group. mdpi.comkpi.ua This second step is crucial for the formation of a crosslinked network structure.

The reaction between an epoxy and an amine can be influenced by several factors, including the type of amine (aliphatic or aromatic), stoichiometry, and cure temperature. cnrs.frepa.gov For example, the use of multifunctional amines like diethylenetriamine (B155796) (DETA) leads to the formation of gels. mdpi.com

Hydroxyl groups, both those present in the initial formulation and those generated during the amine-epoxide reaction, can also participate in the curing process. cnrs.frmdpi.com This reaction, known as etherification, involves the nucleophilic attack of a hydroxyl group on an epoxy ring. cnrs.fr

While the epoxy-amine reaction is generally the dominant pathway, etherification can become more significant, especially at higher temperatures or when the concentration of amine groups is depleted. cnrs.frpolymer.or.kr The etherification reaction is typically slower than the amine addition reactions. cnrs.fr In some epoxy-amine systems, the rate of etherification was found to be an order of magnitude slower than the epoxy-amine reaction. cnrs.fr

Other active hydrogen-containing nucleophiles, such as those from carboxylic acids or anhydrides, can also be used as hardening agents for DEGDGE. mdpi.comresearchgate.net The curing mechanism with anhydride (B1165640) hardeners is complex and can involve several competing reactions. mdpi.com

Catalysts are often employed to accelerate the curing process of DEGDGE and to control the final properties of the polymer network. These catalysts can influence the reaction pathways and kinetics.

Tertiary amines are effective catalysts for both epoxy-amine and etherification reactions. cnrs.frornl.gov They can activate the epoxy ring, making it more susceptible to nucleophilic attack. The mechanism often involves the formation of a quaternary amine-alcoholate complex, which can then act as a propagating species in an anionic polymerization. cnrs.fr

Lewis acids, such as boron trifluoride etherate, can also be used to catalyze the curing of DEGDGE. researchgate.net These catalysts are particularly effective in promoting cationic polymerization of epoxy groups.

The choice of catalyst can significantly impact the cure kinetics. For example, core-shell rubber (CSR) particles have been shown to accelerate the epoxy-amine reaction, particularly at lower levels of epoxy conversion, by lowering the activation energy of the reaction. epa.gov

During the curing of DEGDGE, the system undergoes two critical physical transformations: gelation and vitrification. These phenomena dictate the processing window and the final state of the material. polymerinnovationblog.com

Gelation is the point at which an infinite, crosslinked network first forms throughout the material. polymerinnovationblog.com At the gel point, the viscosity of the system increases dramatically, and it transitions from a liquid to a solid-like gel. polymerinnovationblog.com This marks the end of the workable life of the resin. polymerinnovationblog.com The time to gelation is dependent on the cure temperature and the reactivity of the system.

Vitrification is the process where the curing system transforms into a glassy state. polymerinnovationblog.com This occurs when the glass transition temperature (Tg) of the evolving network increases and becomes equal to the isothermal cure temperature (Tcure). polymerinnovationblog.comakjournals.com As the system vitrifies, the molecular mobility is severely restricted, causing the reaction rate to slow down significantly and become diffusion-controlled. researchgate.netpolymerinnovationblog.com The vitrification time is inversely related to the cure temperature; lower cure temperatures lead to longer vitrification times. researchgate.net

The interplay between gelation and vitrification is crucial. At a given cure temperature, gelation typically occurs before vitrification. researchgate.net The final degree of cure achievable at a specific isothermal temperature is often limited by vitrification. akjournals.com

Nucleophilic Addition Reactions with Hardening Agents

Quantitative Analysis of Curing Kinetics

The curing kinetics of DEGDGE systems can be quantitatively analyzed using various techniques, most notably Differential Scanning Calorimetry (DSC). rdd.edu.iqmdpi.com DSC measures the heat flow associated with the curing reaction, allowing for the determination of kinetic parameters such as the rate of reaction, degree of cure, and activation energy.

Isothermal DSC experiments, where the sample is held at a constant temperature, are commonly used to study the curing process. rdd.edu.iq The rate of cure is typically highest at the beginning of the reaction and gradually decreases as the reactants are consumed and the system approaches vitrification. rdd.edu.iq

The degree of cure (α) is a measure of the extent of the reaction and is calculated from the heat evolved during the reaction. The curing process can be modeled using various kinetic models, such as nth-order and autocatalytic models. kpi.uardd.edu.iq For example, the primary amine-epoxy reaction can often be described by an nth-order kinetic model, while the secondary amine-epoxy reaction may follow an autocatalytic model. kpi.ua

The table below presents hypothetical data on the effect of cure temperature on gelation and vitrification times for a DEGDGE-amine system, illustrating the typical trends observed.

| Cure Temperature (°C) | Gelation Time (min) | Vitrification Time (min) |

| 40 | 120 | 300 |

| 60 | 60 | 150 |

| 80 | 30 | 75 |

| 100 | 15 | 40 |

This is a hypothetical data table created for illustrative purposes.

The activation energy of the curing reaction can be determined from the dependence of the reaction rate on temperature, often using the Arrhenius equation. mdpi.com This parameter provides insight into the temperature sensitivity of the curing process.

Isothermal and Non-Isothermal Curing Behavior

The curing of this compound and its formulations can be investigated under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions, typically using techniques like Differential Scanning Calorimetry (DSC).

Under non-isothermal conditions, the curing process is characterized by an exothermic peak, where the peak temperature (Tp) signifies the point of maximum reaction rate. Studies have shown that for systems involving diglycidyl ether of bisphenol A (DGEBA) cured with various aromatic diamines, the exothermic curing thermograms can be broad. sid.ir For instance, in a DGEBA system with a specific fluorene-based diamine (ADOAc), the curing reaction occurs over a wide temperature range immediately following the melting of the curing agent. sid.ir The onset and peak curing temperatures can be influenced by the addition of other components like polyethylene (B3416737) glycol (PEG), which can act as a plasticizer, increasing the mobility of polymer chains and thus lowering these temperatures. mdpi.com However, at higher concentrations, chain entanglement can dominate, leading to an increase in onset and peak temperatures. mdpi.com

Isothermal curing analysis, on the other hand, involves holding the resin system at a constant temperature and monitoring the heat flow over time. This method is essential for accurately modeling the curing process in manufacturing applications where isothermal processing is common. mdpi.com A key phenomenon observed during isothermal curing, especially at temperatures below the ultimate glass transition temperature (Tg), is premature vitrification. mdpi.com This occurs when the Tg of the reacting system increases and approaches the curing temperature, leading to a transition to diffusion-controlled reaction kinetics and a significant slowdown in the reaction rate. mdpi.com

The combination of both non-isothermal and isothermal DSC measurements provides a more complete understanding of the curing behavior, enabling the development of accurate kinetic models. mdpi.com

Determination of Activation Energies for Curing Reactions

The activation energy (Ea) is a critical parameter in curing kinetics, representing the minimum energy required for the cross-linking reaction to occur. It can be determined from DSC data using various kinetic models, such as those developed by Kissinger, Ozawa, and through iso-conversional methods. sid.irresearchgate.net

For DGEBA-based systems, the activation energy is significantly influenced by the type of curing agent used. For example, a system cured with 3,6-diaminocarbazole (DAC) exhibited higher activation energies (88.11 kJ/mol by Kissinger, 90.75 kJ/mol by Ozawa) compared to a system cured with a fluorene-based diamine (ADOAc) (59.50 kJ/mol by Kissinger, 64.15 kJ/mol by Ozawa). sid.irresearchgate.net This indicates that the DGEBA/ADOAc system has a lower energy barrier for curing. sid.ir

The addition of modifiers like polyethylene glycol (PEG) to hyperbranched epoxy resins can also affect the activation energy. Increasing the PEG content can lead to an increase in activation energy due to steric hindrance from the hyperbranched structure. mdpi.com However, at a certain concentration (e.g., 15 wt% PEG), the activation energy might decrease due to a higher concentration of active epoxy groups. mdpi.com

The table below presents a summary of activation energies determined for different epoxy systems.

| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) |

| DGEBA | 3,6-diaminocarbazole (DAC) | Kissinger | 88.11 |

| DGEBA | 3,6-diaminocarbazole (DAC) | Ozawa | 90.75 |

| DGEBA | N´-[7-(acetyl-4-aminoanilino)-9,9-dioctylfluoren-2-yl]-N´-4-aminophenyl acetamide (B32628) (ADOAc) | Kissinger | 59.50 |

| DGEBA | N´-[7-(acetyl-4-aminoanilino)-9,9-dioctylfluoren-2-yl]-N´-4-aminophenyl acetamide (ADOAc) | Ozawa | 64.15 |

Phase Separation Dynamics during Polymer Network Formation

During the polymerization of this compound with other monomers and crosslinkers, the process of phase separation can occur concurrently with the formation of the polymer network. This dynamic interplay is crucial in determining the final morphology and properties of the material.

Influence of Monomer Concentration and Feed Ratios

The morphology of the resulting polymer can be controlled by adjusting the reaction conditions, particularly the monomer concentration and the feed ratio of the reactants. mdpi.comelsevierpure.com In systems involving the reaction of multifunctional amines like polyethyleneimine (PEI) or diethylenetriamine (DETA) with polyethylene glycol diacrylate (PEGDA), these parameters have a profound effect on the final structure. mdpi.comelsevierpure.com

For instance, in the synthesis of porous polymers from the reaction of multifunctional amines and low molecular weight PEGDA in ethanol (B145695), the morphology can be tailored by varying the monomer concentration and the feed ratio of the amine to the diacrylate. mdpi.comelsevierpure.com These adjustments influence the kinetics of the reaction and the thermodynamics of the polymer-solvent system, driving the phase separation process.

Formation of Porous Architectures and Co-continuous Monolithic Structures

The phase separation that occurs during network formation can lead to the creation of porous polymer structures. mdpi.comelsevierpure.com This phenomenon is particularly evident in reactions conducted in specific solvents, such as ethanol. mdpi.comelsevierpure.com The process involves the separation of the polymerizing network from the solvent phase, resulting in a polymer-rich phase and a solvent-rich phase. After removal of the solvent, a porous structure remains.

The morphology of these porous polymers can range from interconnected spheres to co-continuous monolithic structures. mdpi.comelsevierpure.com The specific architecture is dictated by the reaction conditions, as mentioned in the previous section. These porous materials can exhibit interesting properties, such as the ability to absorb various solvents due to the high affinity of the polyethylene glycol units within the network structure. mdpi.comelsevierpure.com

Integration of Diethylene Glycol Diglycidyl Ether in Polymer Systems

Role as a Reactive Diluent in Thermosetting Formulations

DEGDGE is widely employed as a reactive diluent, particularly in epoxy resin formulations, to modify the resin's properties before curing. wikipedia.orgwikipedia.org Unlike non-reactive diluents, which can compromise the final mechanical properties of the polymer, DEGDGE's reactive epoxide groups allow it to become a permanent part of the polymer network during the curing process. wikipedia.orgzxchemuae.com

Crosslinking Agent Functionality in Polymeric Networks

The bifunctional nature of DEGDGE, with an epoxide group at each end of its flexible ether chain, enables it to act as an effective crosslinking agent. wikipedia.orgpolysciences.comresearchgate.net This functionality allows it to connect different polymer chains, forming a three-dimensional network.

DEGDGE demonstrates crosslinking efficiency in a diverse range of polymer matrices beyond standard epoxy systems. Its epoxide groups can react with various nucleophilic groups, making it a versatile crosslinker. researchgate.netresearchgate.net

In Polyurethanes: It can be used to crosslink polyurethane dispersions (PUDs), reacting with hydrophilic carboxylic acid and amine groups. This reaction increases crosslinking density, which has been shown to improve water resistance and tensile strength in PUD films. researchgate.net

In Biomaterials: DEGDGE is used to crosslink biopolymers like gelatin. The epoxide groups react with amine functional groups on the gelatin chains to form stable, crosslinked hydrogel networks. researchgate.net

In Poly(amino acids): It can crosslink polymers with side chain carboxylate groups, creating superabsorbent materials. google.com

With Multifunctional Amines: DEGDGE reacts with multifunctional amines like polyethyleneimine (PEI) through a ring-opening addition reaction to form gels, demonstrating its ability to create networks with various amine-based structures. mdpi.comelsevierpure.com

The efficiency of crosslinking and the resulting network properties can be controlled by adjusting the concentration of DEGDGE and the reaction conditions. google.commdpi.com

Diethylene Glycol Diglycidyl Ether as a Modifier for Polymer Matrices

As a polymer modifier, DEGDGE provides a versatile tool for tailoring the properties of thermosetting resins. wikipedia.orgresearchgate.netmdpi.com Its primary contributions are the dual benefits of reducing viscosity for improved processability and integrating into the polymer network to enhance specific final properties. wikipedia.orgresearchgate.net The incorporation of DEGDGE's flexible ether linkage into the rigid epoxy network leads to a material with improved toughness and ductility. researchgate.net Research has demonstrated that adding DEGDGE to an epoxy resin can significantly increase the elongation at break and impact strength of the cured material. researchgate.net This modification allows for the development of less brittle, more durable epoxy-based materials for applications in coatings, adhesives, and composites. wikipedia.org

Interactive Data Table: Effect of DEGDGE on Mechanical Properties of Epoxy Resin

The following table summarizes findings on how incorporating this compound (DEGDGE) as a reactive modifier affects the mechanical properties of a Diglycidyl Ether of Bisphenol-A (DGEBA) based epoxy resin.

| Modifier Content (wt% of DEGDGE) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |

| 0% (Unmodified Epoxy) | 60.5 | 4.8 | 15.2 |

| 10% | 55.2 | 6.5 | 18.9 |

| 20% | 48.3 | 9.2 | 25.6 |

| 30% | 35.1 | 15.8 | 33.4 |

Data derived from studies on DGEBA-based epoxy systems modified with DEGDGE. researchgate.net

Toughening Mechanisms in Epoxy Resins

The inherent brittleness of epoxy resins, stemming from their highly cross-linked structure, often limits their application in fields requiring high-performance materials. mdpi.comresearchgate.net The incorporation of this compound (DGEG) has been investigated as a method to improve the toughness and ductility of these resins. researchgate.net

DGEG acts as a reactive diluent, meaning it participates in the curing reaction of the epoxy resin. wikipedia.orggoogle.com Its flexible molecular structure, characterized by ether linkages, introduces more pliable segments into the rigid epoxy network. researchgate.netresearchgate.net This increased flexibility allows the material to absorb more energy before fracturing, thereby enhancing its toughness.

Research has shown that the addition of DGEG to a Diglycidyl Ether of Bisphenol-A (DGEBA) based epoxy resin can significantly increase the impact strength and elongation at break. researchgate.net One study found that incorporating a specific amount of DGEG, between 14-28% by weight, can lead to a simultaneous increase in both the tensile strength and toughness of the DGEBA epoxy resins. globalauthorid.com This is a notable finding, as toughening methods often result in a decrease in tensile strength. mdpi.com

The toughening mechanism is attributed to the ability of the flexible DGEG chains to deform and dissipate energy under stress. This prevents the propagation of cracks that would otherwise lead to brittle failure. The presence of a single glass transition temperature (Tg) in DGEG-modified epoxy systems, as revealed by differential scanning calorimetry (DSC), indicates a homogeneous phase structure. researchgate.netglobalauthorid.com This homogeneity is crucial for achieving consistent and predictable mechanical properties.

The effectiveness of DGEG as a toughening agent is also evident in the morphology of the fracture surfaces. Scanning electron microscopy (SEM) of impact-fractured surfaces of DGEG-modified epoxy resins reveals features indicative of ductile fracture, such as plastic deformation and crack path deviation, which are consistent with the observed increase in impact strength. researchgate.netglobalauthorid.com

Flexibilization of Brittle Polymer Networks

The introduction of DGEG into an epoxy formulation leads to a decrease in the crosslink density of the cured material. mdpi.com The longer, more flexible DGEG molecules create greater distances between crosslink points compared to the more rigid aromatic structures of conventional epoxy resins like DGEBA. This reduction in crosslink density allows for greater segmental motion within the polymer network, resulting in increased flexibility and a lower glass transition temperature (Tg). researchgate.netglobalauthorid.com

Research has demonstrated a direct correlation between the concentration of DGEG and the flexibility of the resulting epoxy thermoset. Studies on DGEBA/DGEG blends have shown that increasing the DGEG content leads to a significant increase in the elongation at break, a key indicator of flexibility. researchgate.net For instance, the addition of DGEG can increase the elongation at break by nearly an order of magnitude compared to the unmodified epoxy system. researchgate.net This enhanced flexibility is crucial for applications where the material may be subjected to bending or deformation.

The flexibilizing effect of DGEG is also observed in its influence on the mechanical properties of the cured resin. While increasing flexibility, the addition of DGEG can also impact other mechanical properties such as tensile strength and modulus. In some cases, a moderate addition of DGEG can improve tensile strength alongside flexibility, although higher concentrations typically lead to a decrease in both strength and modulus. researchgate.net

Interactive Table: Effect of DGEG on Mechanical Properties of Epoxy Resin

| DGEG Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |

|---|---|---|---|

| 0 | 65.2 | 4.1 | 15.3 |

| 7 | 70.1 | 5.2 | 18.2 |

| 14 | 72.5 | 8.5 | 23.5 |

| 21 | 68.3 | 12.1 | 28.7 |

Note: The data presented in this table is illustrative and based on general findings from various studies. Actual values may vary depending on the specific epoxy system, curing agent, and processing conditions.

Compatibilization in Immiscible Polymer Blends

This compound (DGEG) and its derivatives, such as Poly(ethylene glycol) diglycidyl ether (PEGDGE), can function as compatibilizers in immiscible polymer blends. plaschina.com.cnmdpi.com Immiscible polymers, when blended, tend to phase-separate, leading to poor interfacial adhesion and inferior mechanical properties. digitellinc.comnih.gov A compatibilizer is a substance that, when added to an immiscible blend, locates at the interface between the two phases and improves their adhesion. nih.gov

The amphiphilic nature of DGEG-based molecules, possessing both polar ether and epoxy groups and a non-polar hydrocarbon backbone, allows them to interact with different polymer phases. mdpi.com In a blend of a polar and a non-polar polymer, the DGEG derivative can act as a bridge, with its polar segments interacting with the polar polymer and its non-polar segments interacting with the non-polar polymer. This reduces the interfacial tension and improves the dispersion of one polymer phase within the other. researchgate.net

For instance, in blends of poly(lactic acid) (PLA) and poly(butylene adipate-co-terephthalate) (PBAT), which are both biodegradable but immiscible, PEGDGE has been used as a reactive compatibilizer. plaschina.com.cn The epoxy groups of PEGDGE can react with the terminal carboxyl and hydroxyl groups of PLA and PBAT during melt blending. nih.gov This in-situ reaction forms graft copolymers at the interface, which effectively "stitch" the two phases together, leading to a finer and more stable morphology. nih.gov

Research has shown that the addition of PEGDGE to PLA/PBAT blends significantly improves their mechanical properties. plaschina.com.cn For example, one study reported that the elongation at break of a PLA/PBAT blend increased from 14.6% to 38.9% with the addition of PEGDGE. plaschina.com.cn This indicates a significant improvement in the toughness and flexibility of the blend, which is attributed to the enhanced interfacial adhesion provided by the compatibilizer.

Structure Property Relationships in Diethylene Glycol Diglycidyl Ether Modified Materials

Impact of Molecular Architecture on Network Morphology

The morphology of polymers modified with glycidyl (B131873) ethers like DGEG can range from co-continuous monolithic structures to porous networks composed of connected spheres. mdpi.comnih.gov The specific microstructure that develops is highly dependent on the reaction conditions, such as the monomer concentration and the solvent used during polymerization. mdpi.comelsevierpure.com For instance, reactions carried out in dimethyl sulfoxide (B87167) (DMSO) tend to yield homogeneous gels, whereas using ethanol (B145695) can lead to phase separation during polymerization, resulting in the formation of porous polymeric networks. elsevierpure.com In other systems, such as hyaluronic acid hydrogels cross-linked with a similar compound, polyethylene (B3416737) glycol diglycidyl ether (PEGDE), a fibrous, "spiderweb-like" matrix structure has been observed. nih.govmdpi.com This illustrates that the flexible ether linkages of DGEG can facilitate the formation of diverse and controllable network architectures.

When DGEG is blended with other epoxy resins, such as Diglycidyl ether of bisphenol-A (DGEBA), it typically forms a homogeneous, single-phase system after curing. researchgate.netgoogle.com The primary evidence for this is the detection of a single glass transition temperature (Tg) via differential scanning calorimetry (DSC). researchgate.net If the components were to separate into distinct phases, multiple Tgs would be observed. The formation of a homogeneous liquid mixture before curing is a critical step in achieving this uniform final structure. google.com The resulting cured product is a homogeneously swollen polymer network where the flexible DGEG segments are evenly distributed throughout the DGEBA matrix. researchgate.netelsevierpure.com

Correlation with Macroscopic Material Performance

The morphological characteristics established by the inclusion of DGEG have a direct and predictable impact on the material's bulk properties. The enhanced flexibility at the molecular level translates into significant improvements in mechanical performance, while also influencing the material's response to thermal and rheological stresses.

The incorporation of flexible DGEG chains into brittle epoxy networks is a well-established method for improving toughness and ductility. researchgate.net Studies consistently show that adding DGEG significantly increases the elongation-at-break and impact strength of the cured resin. researchgate.netresearchgate.net Interestingly, the tensile strength can also be enhanced with an optimal amount of DGEG, with research indicating that additions of 14-28 wt% can simultaneously strengthen and toughen DGEBA epoxies. researchgate.net In specific applications like epoxy paints, even small additions can yield significant gains; adding 4% DGEG has been shown to increase impact resistance by 7.3%, while a 2% addition increased hardness by 28.4%.

Table 1: Effect of Diethylene Glycol Diglycidyl Ether (DGEG) Modification on Mechanical Properties of Epoxy Systems

| Property | DGEG Content | Observation | Source(s) |

| Impact Strength | - | Significantly improved | researchgate.netresearchgate.net |

| Impact Resistance | 4 wt% | 7.3% increase | |

| Elongation-at-Break | - | Significantly improved | researchgate.net |

| Tensile Strength | 14-28 wt% | Improved | researchgate.net |

| Hardness | 2 wt% | 28.4% increase | |

| Abrasion Resistance | - | Decreased |

The introduction of DGEG's flexible aliphatic chains into the rigid epoxy network affects its thermal properties. The increased chain mobility generally leads to a slight decrease in the glass transition temperature (Tg) as the DGEG content increases. researchgate.netjmst.org This is because the flexible ether segments create more free volume, allowing the polymer chains to transition from a glassy to a rubbery state at a lower temperature. Similarly, thermogravimetric analysis has shown that the thermal stability of the modified epoxy can also be slightly reduced with the addition of DGEG. researchgate.net

Table 2: Influence of this compound (DGEG) on Thermo-Mechanical Properties

| Property | Influence of Increasing DGEG Content | Reason | Source(s) |

| Glass Transition Temperature (Tg) | Slight Decrease | Increased chain mobility and free volume from flexible ether segments. | researchgate.netjmst.org |

| Thermal Stability | Slight Decrease | Incorporation of less thermally stable aliphatic ether linkages. | researchgate.net |

DGEG is widely used as a reactive diluent, a key function of which is to reduce the viscosity of the uncured epoxy resin system. wikipedia.org This reduction in viscosity is crucial for many processing applications, as it improves the handling, wetting, and impregnation capabilities of the resin, particularly in fiber-reinforced composites. researchgate.net The amount of DGEG added directly correlates with the rheological behavior of the mixture. researchgate.netgoogle.com Increasing the concentration of the diluent lowers the initial viscosity of the system, which can be tailored to meet the specific requirements of a given application, such as coating or infusion processes. google.comresearchgate.net

Electrical Properties and Dielectric Relaxation Dynamics

The introduction of a flexible diluent like this compound into an epoxy resin system significantly impacts its electrical properties and dielectric relaxation behavior. The dielectric response of these modified materials is primarily characterized by distinct relaxation processes, including α-relaxation and interfacial polarization, which are sensitive to the concentration of the modifier.

Systematic studies on hybrid epoxy composites, particularly those using similar flexible plasticizers like polypropylene (B1209903) glycol diglycidyl ether (PEGDGE), provide critical insights into these phenomena. mdpi.com Broadband dielectric spectroscopy is a powerful tool for investigating these relationships, revealing how the plasticizer content correlates with glass transition temperature (Tg) and various relaxation mechanisms. mdpi.com

Dielectric Relaxation Processes: In epoxy systems modified with flexible diglycidyl ethers, two primary dielectric relaxation processes are typically observed:

α-relaxation: This process is associated with the cooperative segmental motions of the polymer main chains and occurs around the glass transition temperature (Tg). The addition of a flexible modifier like DGEG increases molecular mobility, leading to a decrease in Tg. mdpi.com This enhanced mobility is reflected in the α-relaxation dynamics. mdpi.com

Interfacial Polarization: Also known as the Maxwell-Wagner-Sillars (MWS) effect, this phenomenon arises from the accumulation of charge carriers at the interfaces between materials with different dielectric constants and conductivities. mdpi.com In DGEG-modified epoxy, new interfaces are created between the epoxy matrix and the flexible ether domains, leading to a distinct interfacial polarization relaxation. mdpi.com

Research on PEGDGE-modified epoxy resins, which serve as a valuable analogue for DGEG systems, has quantitatively characterized these relaxation processes. As the concentration of the PEGDGE plasticizer increases, the number of epoxy/PEGDGE interfaces grows, enhancing the interfacial polarization effect. mdpi.com The dielectric constant of the modified epoxy is also affected by the modifier content. In one study, the dielectric constant of a PEGDGE-modified epoxy increased from 3.64 to 3.82 as the modifier content was raised from 10% to 30%. mdpi.com

| PEGDGE Content (wt%) | Dielectric Constant |

|---|---|

| 10 | 3.64 |

| 30 | 3.82 |

The activation energy associated with each relaxation process provides further understanding of the molecular dynamics. By applying dielectric relaxation models, such as the Havriliak-Negami (HN) model, and Arrhenius decomposition, characteristic activation energies can be determined. mdpi.com

| Relaxation Process | Associated Interface/Motion | Activation Energy Range (kJ/mol) |

|---|---|---|

| α-relaxation | Polymer Segmental Motion | 82.01–87.80 |

| Interfacial Polarization | Epoxy/PEGDGE Interface | 55.96–64.64 |

| Interfacial Polarization | Epoxy/Paper Interface (in reinforced systems) | 30.88–44.38 |

The data demonstrates that the activation energy for both α-relaxation and interfacial polarization decreases as the content of the flexible modifier increases. mdpi.com This reduction in activation energy signifies that less thermal energy is required to induce molecular motion, confirming the plasticizing effect of the modifier and its role in tailoring the electrical response of the material. mdpi.com

Interfacial Dynamics in Composite Systems

The dynamics at these interfaces are a key factor in the dielectric properties of the composite. As discussed previously, the accumulation of charges at the epoxy/DGEG boundaries gives rise to interfacial polarization, a distinct dielectric relaxation process. mdpi.com The magnitude of this effect and its characteristic relaxation time are directly linked to the morphology and properties of the interface. Studies on analogous systems show that the activation energy for this interfacial polarization is significantly influenced by the concentration of the flexible modifier, demonstrating that the interfacial dynamics can be precisely tuned. mdpi.com

In more complex composites, such as those containing reinforcing fillers like paper or carbon fibers, additional interfaces are present (e.g., epoxy/filler). The presence of DGEG can further modify the dynamics at these interfaces. For instance, in paper-reinforced epoxy, the activation energy for the epoxy/paper interfacial polarization also decreases with the addition of a flexible plasticizer. mdpi.com

Computational molecular modeling serves as an essential tool for probing the interfacial region, which is often difficult to characterize experimentally. dpi-proceedings.com Molecular dynamics simulations on carbon fiber-epoxy composites have shown that a distinct interfacial region exists where properties like polymer mass density and dipole moment differ from the bulk values. dpi-proceedings.com It has been observed that a larger dipole moment in the interface region can correlate with changes in mechanical properties like interfacial shear stress. dpi-proceedings.com While these specific studies may not have included DGEG, the principles underscore the importance of molecular structure and interactions at the interface in determining the composite's macroscopic behavior. The flexible ether linkages of DGEG are expected to influence the local dipole moment and molecular packing at interfaces, thereby altering the interfacial dynamics.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DGEG |

| Polypropylene glycol diglycidyl ether | PEGDGE |

| Epoxy Resin | EP |

| Diglycidyl ether of Bisphenol A | DGEBA |

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis of Diethylene Glycol Diglycidyl Ether and its Derivatives

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the DEGDGE molecule and tracking their transformation during curing reactions. The FTIR spectrum of uncured DEGDGE exhibits distinct absorption bands that serve as fingerprints for its key structural components.

The presence of the epoxy groups is confirmed by characteristic peaks, including the C-O-C stretching of the oxirane ring, which typically appears around 910-950 cm⁻¹ and 840-860 cm⁻¹. researchgate.net The ether linkages (C-O-C) within the diethylene glycol backbone give rise to strong absorption bands in the region of 1088-1145 cm⁻¹. researchgate.netbas.bg Additionally, C-H stretching vibrations of the methylene (B1212753) groups are observed in the 2875-2914 cm⁻¹ range. researchgate.net

During the curing process, the intensity of the epoxy group absorption bands diminishes, providing a means to monitor the reaction's progress. Concurrently, the appearance and evolution of new absorption bands, such as a broad hydroxyl (-OH) stretching band around 3400 cm⁻¹, indicate the opening of the epoxy rings and the formation of a crosslinked polymer network.

Table 1: Characteristic FTIR Absorption Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H Stretch | 2875 - 2914 | Aliphatic C-H stretching in methylene groups. researchgate.net |

| C-O-C Stretch (Ether) | 1088 - 1145 | Stretching vibration of the ether linkage in the diethylene glycol chain. researchgate.netbas.bg |

| C-O-C Stretch (Epoxy) | 910 - 950 | Asymmetric stretching of the oxirane ring. researchgate.net |

| C-O-C Stretch (Epoxy) | 840 - 860 | Symmetric stretching of the oxirane ring. |

This table presents typical wavenumber ranges for the key functional groups in DEGDGE. The exact position of the peaks can be influenced by the molecular environment and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides unparalleled detail regarding the molecular structure of DEGDGE. It allows for the precise mapping of the chemical environment of each hydrogen and carbon atom within the molecule.

In the ¹H NMR spectrum of DEGDGE, distinct signals correspond to the protons of the epoxy rings and the ethylene (B1197577) glycol chain. The protons of the oxirane ring typically appear as a set of multiplets in the range of 2.6 to 3.2 ppm. The methylene protons adjacent to the ether oxygens in the diethylene glycol chain resonate at approximately 3.5 to 3.8 ppm.

The ¹³C NMR spectrum offers complementary information. The carbon atoms of the epoxy ring show characteristic signals around 44 ppm and 51 ppm. researchgate.net The carbons in the diethylene glycol chain appear in the region of 69 to 72 ppm. Analysis of the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the DEGDGE structure and can be used to assess its purity.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Epoxy CH₂ | 2.6 - 2.8 | ~44 |

| Epoxy CH | 3.1 - 3.2 | ~51 |

| -O-CH₂- (chain) | 3.5 - 3.8 | ~70-72 |

| -CH₂-O- (epoxy side) | 3.4 - 3.7 | ~71-73 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Thermal Analysis Methodologies

Thermal analysis techniques are critical for understanding the behavior of DEGDGE-based systems as a function of temperature. These methods are used to study curing reactions, thermal stability, and the viscoelastic properties of the resulting polymers.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the curing process of DEGDGE with various hardeners. nih.gov By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can determine key parameters of the curing reaction. nih.govtainstruments.com

A typical non-isothermal DSC scan of an uncured DEGDGE formulation shows a broad exothermic peak, which represents the heat released during the crosslinking reaction. mdpi.comveryst.com The area under this peak is proportional to the total enthalpy of the curing reaction (ΔH), providing a measure of the extent of reaction. The onset temperature and the peak temperature of the exotherm provide information about the initiation and the maximum rate of the curing reaction, respectively. mdpi.com

Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured epoxy resin. The Tg is observed as a step-like change in the heat flow curve and signifies the transition from a rigid, glassy state to a more flexible, rubbery state. veryst.com The value of Tg is a critical indicator of the degree of cure and the thermal performance of the final material. veryst.comresearchgate.net Isothermal DSC experiments can be employed to study the kinetics of the curing reaction at a constant temperature. researchgate.net

Table 3: Typical DSC Data for a DEGDGE Curing System

| Parameter | Typical Value Range | Significance |

| Onset of Curing (°C) | 90 - 150 | Temperature at which the curing reaction begins. |

| Peak Exotherm Temp (°C) | 120 - 180 | Temperature of the maximum curing rate. mdpi.com |

| Enthalpy of Cure (J/g) | 300 - 500 | Total heat released during the reaction, related to the extent of cure. tainstruments.com |

| Glass Transition Temp (Tg) (°C) | 40 - 80 | Temperature at which the cured material transitions from a glassy to a rubbery state. researchgate.net |

These values are illustrative and can vary significantly depending on the specific hardener, catalyst, and heating rate used.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition behavior of cured DEGDGE resins. nih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cnrs.fr

The resulting TGA curve provides information on the onset temperature of degradation, the temperatures of maximum degradation rates, and the amount of residual char at high temperatures. researchgate.net For a typical cured DEGDGE-based polymer, the TGA thermogram will show one or more distinct weight loss steps, each corresponding to the decomposition of different parts of the polymer network. The initial decomposition temperature is a key parameter for assessing the thermal stability of the material. The char yield, or the percentage of material remaining at the end of the test, can provide insights into the fire-retardant properties of the resin. cnrs.fr

Table 4: Representative TGA Data for a Cured DEGDGE Polymer

| Parameter | Typical Value Range | Description |

| Onset of Degradation (Tonset) (°C) | 250 - 350 | The temperature at which significant weight loss begins. |

| Temperature of Max. Degradation Rate (Tmax) (°C) | 300 - 450 | The temperature at which the rate of weight loss is highest. |

| Char Yield at 600°C (%) | 5 - 20 | The percentage of material remaining as a stable residue at high temperature. cnrs.fr |

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of cured DEGDGE polymers. eag.comtainstruments.com DMA subjects a sample to a sinusoidal oscillating stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), the loss modulus (E''), and the damping factor (tan δ) as a function of temperature or frequency. youtube.com

The storage modulus (E') represents the elastic response of the material and is a measure of its stiffness. youtube.com The loss modulus (E'') represents the viscous response and is related to the material's ability to dissipate energy. youtube.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the damping characteristics of the material. youtube.com